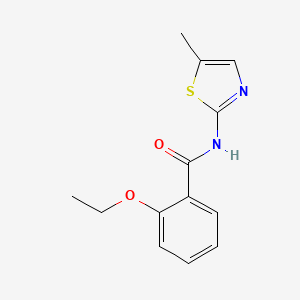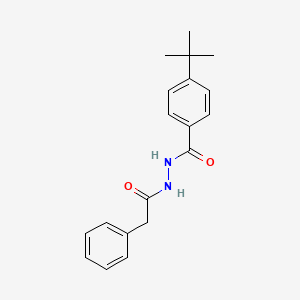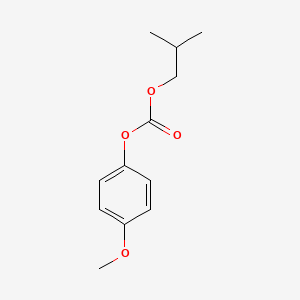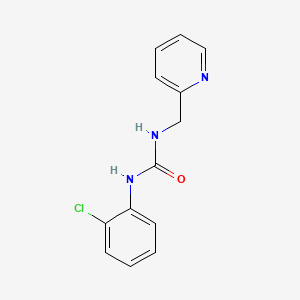![molecular formula C18H21ClN2O B5749779 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5749779.png)
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenylmethyl group attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine.
Reduction: Formation of 1-(phenyl)-4-[(3-methoxyphenyl)methyl]piperazine.
Substitution: Formation of 1-(2-aminophenyl)-4-[(3-methoxyphenyl)methyl]piperazine.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an antidepressant or anxiolytic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at serotonin or dopamine receptors, modulating the release and uptake of these neurotransmitters. This interaction can lead to changes in mood, perception, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-methoxyphenyl)piperazine: Similar structure but lacks the chlorophenyl group.
1-(2-chlorophenyl)piperazine: Similar structure but lacks the methoxyphenylmethyl group.
1-(3-chlorobenzyl)piperazine: Similar structure but has a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of both the chlorophenyl and methoxyphenylmethyl groups, which can confer distinct pharmacological properties compared to other piperazine derivatives. This combination of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-16-6-4-5-15(13-16)14-20-9-11-21(12-10-20)18-8-3-2-7-17(18)19/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNZURIVIXXICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
![1-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)




![N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B5749772.png)
![N'-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]OXY}-2-THIOPHENECARBOXIMIDAMIDE](/img/structure/B5749783.png)


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

